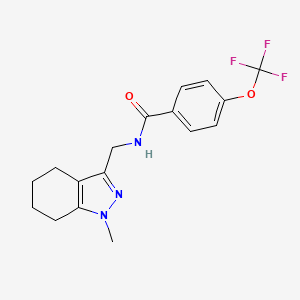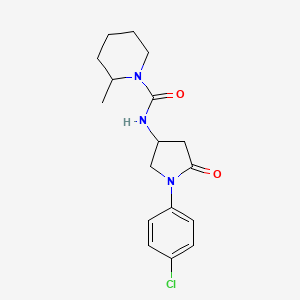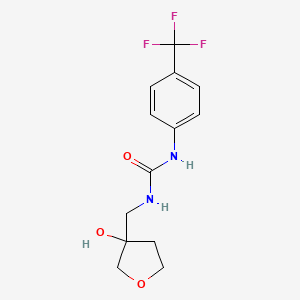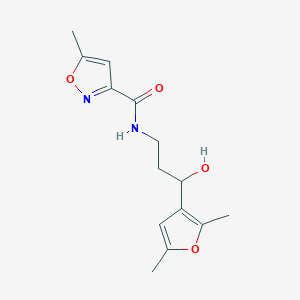
N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including nucleophilic substitution, ring closure, and amidation reactions. For instance, the synthesis of diphenylfluorene-based aromatic polyamides involves nucleophilic fluorodisplacement followed by alkaline hydrolysis and polycondensation with aromatic diamines . Similarly, the synthesis of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide includes ring closure and Suzuki reactions . These methods could potentially be adapted for the synthesis of "N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Crystal structure and conformational analyses are crucial for understanding the molecular structure of compounds. The structure of related compounds has been determined using techniques like X-ray diffraction and confirmed through density functional theory (DFT) calculations . These analyses reveal the influence of intra- and intermolecular interactions on the molecular conformation in the solid state. Such studies could be applied to "N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide" to predict its molecular geometry and potential binding interactions.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions that "N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide" might undergo. For example, the presence of an amide group can facilitate hydrogen bond formation, which plays a significant role in the compound's reactivity and supramolecular aggregation . Additionally, the presence of a pyrimidine ring could allow for further functionalization or participation in biological interactions, as seen with HIV integrase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized by their solubility, thermal stability, and electronic properties. Aromatic polyamides containing ether and bulky groups exhibit high thermal stability and solubility in organic solvents . The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be investigated using DFT to understand the physicochemical behavior of the compound . These properties are essential for determining the compound's suitability for various applications, including material science and drug design.
科学的研究の応用
Discovery and Development of Kinase Inhibitors
Research has led to the discovery of compounds such as BMS-777607, a selective and orally efficacious inhibitor of the Met kinase superfamily, demonstrating the significance of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides. These compounds show potential in treating cancers by inhibiting specific kinases involved in tumor growth and metastasis. This research underlines the broader utility of fluoro-methylphenyl-hydroxypyrimidine-carboxamides in developing targeted cancer therapies (Schroeder et al., 2009).
HIV Integrase Inhibitors
The design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides have shown potent inhibition of HIV-1 integrase, a critical enzyme for viral replication. This research highlights the application of dihydroxypyrimidine carboxamides, related to N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide, in developing novel antiviral agents aimed at the treatment of AIDS (Pace et al., 2007).
Synthesis of Anticancer Agents
The synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from compounds similar to N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide demonstrate the role of these compounds in creating materials with potential applications in drug delivery systems. Such research indicates the versatility of fluoro-methylphenyl-hydroxypyrimidine-carboxamides in synthesizing new materials that could be used in cancer treatment (Hsiao et al., 1999).
Antimicrobial and Antifungal Applications
Research into thiourea derivatives, which include moieties similar to N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide, shows significant antimicrobial and antibiofilm properties against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential for developing new antimicrobial agents from hydroxypyrimidine-carboxamide derivatives, highlighting their importance in addressing drug-resistant infections (Limban, Marutescu, & Chifiriuc, 2011).
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-7-2-3-8(4-9(7)13)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHBJFNBHLDERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)NC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520899.png)
![4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520900.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520903.png)

![(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2520906.png)
![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2520908.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/no-structure.png)

![2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B2520913.png)

![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2520917.png)

